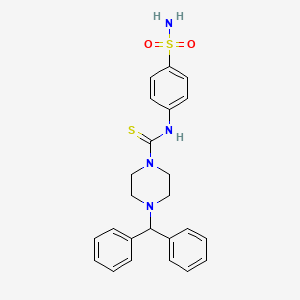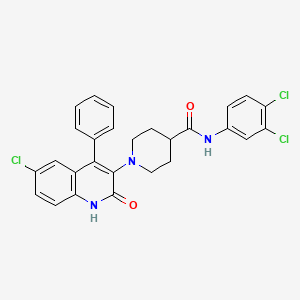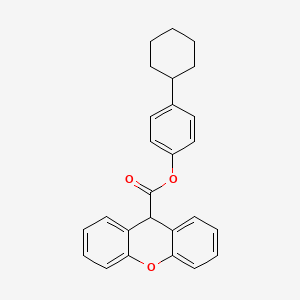
4-(diphenylmethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(AMINOSULFONYL)PHENYL]-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s structure includes a tetrahydropyrazine ring, a benzhydryl group, and a carbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(aminosulfonyl)aniline with benzhydryl chloride in the presence of a base to form the benzhydryl derivative. This intermediate is then reacted with tetrahydropyrazine and a suitable thiocarbonyl reagent under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group in the benzenesulfonamide moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(AMINOSULFONYL)PHENYL]-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects. The benzhydryl and tetrahydropyrazine moieties may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-({[4-(AMINOSULFONYL)PHENYL]AMINO}CARBONYL)-4-METHYLBENZENESULFONAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Comparison: N-[4-(AMINOSULFONYL)PHENYL]-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its combination of a tetrahydropyrazine ring and a benzhydryl group, which are not commonly found together in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N4O2S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-benzhydryl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C24H26N4O2S2/c25-32(29,30)22-13-11-21(12-14-22)26-24(31)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,31)(H2,25,29,30) |
InChI Key |
JOONEJZYSGGFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide](/img/structure/B10863954.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazin-1-yl}acetamide](/img/structure/B10863958.png)

![12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10863963.png)
![ethyl 2-({(E)-[(1,6-dimethyl-3-oxo-2-phenyl-1,2,3,4-tetrahydropyridazin-4-yl)amino]methylidene}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B10863972.png)
![8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863975.png)
![2-(4-chlorophenoxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B10863982.png)
![2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine](/img/structure/B10863988.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(2-methyl-8-quinolinyl)oxy]methyl]-](/img/structure/B10863993.png)
![4-(3-ethoxy-4-hydroxyphenyl)-5-methyl-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10863997.png)
![3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide](/img/structure/B10864005.png)
![2-{5-methyl-2-[(3-nitrobenzyl)oxy]phenyl}-2H-benzotriazole](/img/structure/B10864016.png)
![methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10864029.png)

